molecular formula C9H11NOS B13052340 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine

Katalognummer: B13052340
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: IRILIZGMAOTYIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a methylsulfanyl group at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable benzofuran derivative, the introduction of a methylsulfanyl group can be achieved through nucleophilic substitution reactions. The amine group can be introduced via reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the target compound. The choice of solvents, catalysts, and reaction conditions is crucial to optimize yield and purity. Techniques such as chromatography and crystallization are often employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group.

    Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of the amine group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Phenylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine
  • 6-(Methylselanyl)-2,3-dihydro-1-benzofuran-3-amine
  • 6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid

Uniqueness

6-(Methylsulfanyl)-2,3-dihydro-1-benzofuran-3-amine is unique due to the specific positioning of the methylsulfanyl and amine groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H11NOS

Molekulargewicht

181.26 g/mol

IUPAC-Name

6-methylsulfanyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NOS/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3

InChI-Schlüssel

IRILIZGMAOTYIM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC2=C(C=C1)C(CO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.